

Comprehensive Structural and Conformational Analysis of 2-sec-butoxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2-Sec-butoxy-3-methoxybenzaldehyde
CAS No.:	872183-67-0
Cat. No.:	B1321578

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Executive Summary & Molecular Identity[2]

This guide provides a rigorous analysis of **2-sec-butoxy-3-methoxybenzaldehyde**, a critical trisubstituted aromatic scaffold often utilized as a pharmacophore in the development of kinase inhibitors (e.g., c-Met, ALK pathways) and phosphodiesterase (PDE) modulators.

Unlike simple benzaldehydes, this molecule presents a unique "steric lock" scenario due to the 1,2,3-substitution pattern. The bulky sec-butoxy group at position 2 is flanked by a reactive formyl group (position 1) and a methoxy group (position 3). This creates a restricted conformational landscape that dictates its reactivity and binding affinity in biological targets.

Key Molecular Features:

- Chirality: The sec-butoxy chain introduces a stereocenter at the -carbon of the ether linkage.

- **Steric Congestion:** The "buttressing effect" between the 2-alkoxy and 3-methoxy groups forces significant deviation from planarity.
- **Electronic Profile:** The synergistic electron-donating effects of the 2,3-dialkoxy system deactivate the formyl group toward nucleophilic attack relative to unsubstituted benzaldehydes.

Synthetic Access & Purity Protocols

To study the conformation, one must first ensure the integrity of the sec-butoxy ether linkage, which is prone to elimination under harsh acidic conditions. The preferred route utilizes o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting scaffold.

Optimized Synthetic Workflow

- **Substrate:** o-Vanillin (High purity, >99%).
- **Reagent:** 2-Bromobutane (racemic or enantiopure).
- **Base/Solvent:** Potassium Carbonate () in DMF or Acetonitrile. Note: Avoid strong hydroxide bases to prevent Cannizzaro disproportionation.

Reaction Mechanism & Critical Control Points

The reaction proceeds via an

mechanism. However, the steric bulk of the secondary halide (2-bromobutane) competes with elimination.

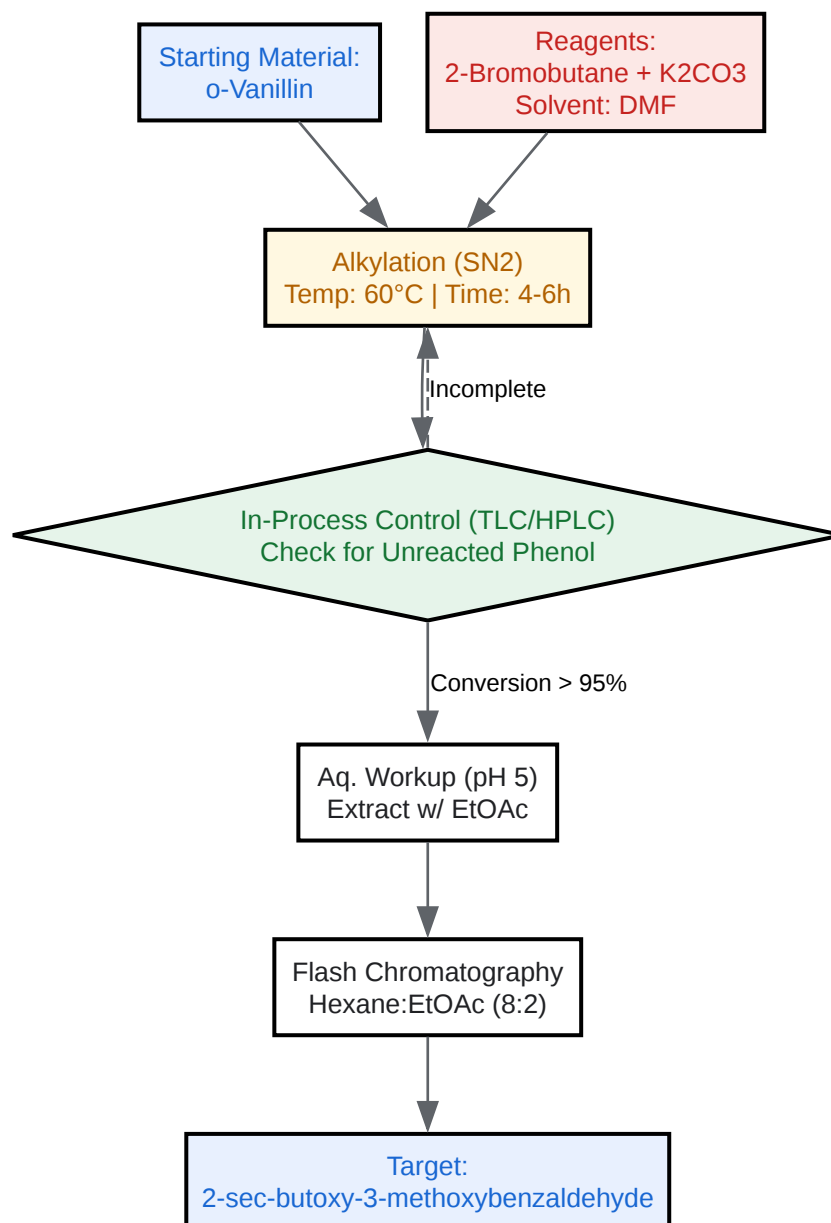
Protocol Parameters:

- **Temperature:** Maintain . Higher temperatures () favor elimination, yielding butene gas and unreacted phenol.

- Stoichiometry: Use 1.5 eq. of halide to drive kinetics.
- Workup: Acidify carefully to pH 5. Do not use strong mineral acids during extraction to preserve the acetal-like character of the ether.

Workflow Visualization

The following diagram outlines the synthetic logic and purification decision tree.



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Figure 1: Synthetic workflow for the O-alkylation of o-vanillin, emphasizing critical process controls to minimize elimination byproducts.

Conformational Landscape[1]

The biological activity of this molecule depends on its 3D shape in solution. We must analyze two primary degrees of freedom: the Aldehyde Rotation and the Ether Twist.

The "Anti" Preference (Aldehyde)

In 2-hydroxybenzaldehydes (o-vanillin), an intramolecular Hydrogen Bond (IMHB) locks the carbonyl oxygen syn to the hydroxyl group. Crucial Change: Upon alkylation to the sec-butoxy derivative, this H-bond is abolished.

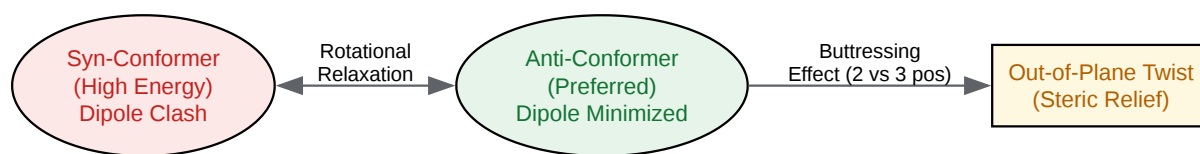
- Dipole Repulsion: The lone pairs on the ether oxygen (position 2) and the carbonyl oxygen (position 1) repel each other.
- Result: The carbonyl group rotates to the anti conformation (O-C-C-O dihedral angle $\approx 180^\circ$).

The "Gear Effect" (Ether Twist)

The 2-position is crowded.[1] The sec-butoxy group is too bulky to lie coplanar with the benzene ring.

- Observation: Unlike the 3-methoxy group (which can remain relatively planar), the 2-sec-butoxy group twists out of the aromatic plane ($\approx 90^\circ$).
- Chiral Influence: The methyl and ethyl arms of the sec-butyl group create distinct steric pockets, potentially influencing the binding face of the aldehyde in enzymatic pockets.

Conformational Equilibrium Diagram



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Figure 2: Conformational energy landscape showing the thermodynamic preference for the Anti-rotamer and the necessity of out-of-plane twisting due to steric crowding.

Analytical Validation Protocols

Trustworthiness in chemical biology requires self-validating spectral data. Do not rely solely on synthesis; confirm structure via these specific NMR experiments.

Nuclear Magnetic Resonance (NMR) Strategy

To distinguish the sec-butoxy regioisomer from potential C-alkylated byproducts or iso-butoxy isomers:

Experiment	Target Observation	Structural Conclusion
1H NMR	Doublet at ppm (3H) AND Triplet at ppm (3H)	Confirms sec-butyl chain (vs. iso-butyl which has 6H doublet).[1]
1H NMR	Multiplet at ppm (1H, chiral center)	Confirms O-CH linkage.
NOESY 1D	Irradiate Aldehyde -CHO (ppm)	No enhancement of alkoxy protons indicates Anti conformation (distance > 4Å).
NOESY 1D	Irradiate 3-Methoxy (-OCH3)	Enhancement of 2-butoxy protons confirms 2,3-adjacency.

Crystallographic Data (Reference Standards)

While specific crystal data for the sec-butoxy analog is rare, data from the homologous 2,3-dimethoxybenzaldehyde serves as the grounding reference.

- Space Group:
- Geometry: The 2-methoxy group typically deviates from planarity by θ , while the 3-methoxy remains planar. The sec-butoxy analog will exhibit an even greater twist angle at position 2.

References

- Synthesis of o-Vanillin Derivatives
 - Source: Wikipedia / Chemical D
 - Context: Standard protocols for alkylation of 2-hydroxy-3-methoxybenzaldehyde.
 - URL:[\[Link\]](#)
- Conformational Analysis of 2-Alkoxybenzaldehydes
 - Source: Semantic Scholar / Arkivoc.
 - Context: Discussion on the preparation and conformation of 2-alkoxy-substituted benzaldehydes, highlighting the steric influence on reactivity.
 - URL:[\[Link\]](#)
- Crystal Structure Benchmarks (Dimethoxybenzaldehydes)
 - Source: Radboud Repository.
 - Context: "The crystal structures of four dimethoxybenzaldehyde isomers."^[2] This paper establishes the structural rules (planarity vs. twisting) for 2,3-disubstituted benzaldehydes.
 - URL:[\[Link\]](#)
- Intramolecular Hydrogen Bonding & Conformation

- Source: MDPI / Molecules.
- Context: Analysis of hydrogen bonding energy in o-hydroxybenzaldehydes vs.
- URL:[[Link](#)]

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